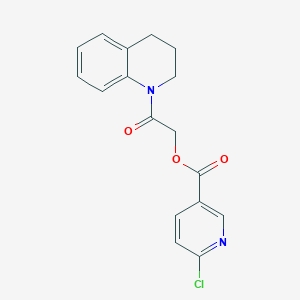
4,4-Diethyl-1,4-azasilinane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-1,4-azasilinane;hydrochloride: is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of azasilinane, a class of compounds that contain a silicon-nitrogen bond. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in various solvents. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-azasilinane;hydrochloride typically involves the reaction of diethylamine with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation. The final product is then packaged under controlled conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethyl-1,4-azasilinane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon-containing oxides.
Reduction: It can be reduced to form simpler silicon-nitrogen compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silicon oxides and nitrogen-containing byproducts.
Reduction: Simplified silicon-nitrogen compounds.
Substitution: Various substituted azasilinane derivatives.
Applications De Recherche Scientifique
4,4-Diethyl-1,4-azasilinane;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex silicon-nitrogen compounds.
Biology: It is used in the study of silicon’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems due to its stability and solubility.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diethyl-1,4-azasilinane;hydrochloride involves its interaction with various molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The hydrochloride salt form enhances its solubility, making it more accessible for reactions in aqueous environments. The compound can interact with enzymes and other proteins, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
- 4,4-Dimethyl-1,4-azasilinane;hydrochloride
- 4,4-Dipropyl-1,4-azasilinane;hydrochloride
- 4,4-Dibutyl-1,4-azasilinane;hydrochloride
Comparison: 4,4-Diethyl-1,4-azasilinane;hydrochloride is unique due to its specific ethyl groups, which influence its chemical reactivity and physical properties. Compared to its dimethyl, dipropyl, and dibutyl counterparts, the diethyl derivative has different solubility and stability characteristics, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
4,4-diethyl-1,4-azasilinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCVLMCALLCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(CCNCC1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2547459.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide](/img/structure/B2547460.png)
